1,4-Diphenylbutane

Catalog No.
S749434
CAS No.
1083-56-3
M.F
C16H18
M. Wt
210.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diphenylbutane

CAS Number

1083-56-3

Product Name

1,4-Diphenylbutane

IUPAC Name

4-phenylbutylbenzene

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

InChI

InChI=1S/C16H18/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2

InChI Key

GLJFYGFBITUZOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=CC=CC=C2

Organic Synthesis:

1,4-DPB serves as a reference compound in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. Its well-defined structure and readily available commercial sources make it a convenient choice for calibrating and validating various synthetic methods. Additionally, its inertness towards many common reaction conditions allows researchers to isolate and characterize the desired products efficiently [].

Liquid Crystal Research:

1,4-DPB exhibits liquid crystalline behavior, meaning it can transition between a liquid and a crystalline state with specific anisotropic properties. This property makes it a valuable model compound for studying the structure and dynamics of liquid crystals. By investigating the behavior of 1,4-DPB and its derivatives, researchers gain insights into the design and development of advanced liquid crystal materials with tailored functionalities for various applications, including display technologies and optical devices [].

Reference Material:

1,4-Diphenylbutane is an aromatic hydrocarbon with the molecular formula C16H18 and a molecular weight of 210.31 g/mol. Its structure consists of a butane chain with phenyl groups attached at the 1 and 4 positions, making it a symmetrical compound. The IUPAC name for this compound is 4-phenylbutylbenzene, and its CAS number is 1083-56-3. The compound is typically a colorless liquid that exhibits hydrophobic properties due to its non-polar nature .

, particularly those involving electrophilic substitution due to the presence of phenyl rings. Notable reactions include:

  • Bromination: Reacts with bromine to form brominated derivatives.
  • Thermal Decomposition: Under high temperatures, it decomposes via free radical pathways rather than through retroene processes .
  • Iron-Catalyzed Cross-Dehydroarylation: This method allows the construction of complex structures such as 1-arylnaphthalenes and polycyclic aromatic hydrocarbons .

Several synthesis methods for 1,4-diphenylbutane have been documented:

  • From Styrene: A straightforward one-step process involves the reaction of styrene or α-methylstyrene under specific conditions to yield derivatives of 1,4-diphenylbutane .
  • Iron-Catalyzed Reactions: Utilizing iron catalysts in conjunction with other reagents (such as DDQ) can facilitate the formation of this compound from simpler substrates .
  • Thermal Methods: Some methods involve heating mixtures containing diphenylbutane derivatives to promote desired transformations .

1,4-Diphenylbutane finds applications across various fields:

  • Organic Synthesis: Serves as a precursor or intermediate in the synthesis of more complex organic molecules.
  • Material Science: Used in the development of polymers and materials with specific optoelectronic properties.
  • Pharmaceuticals: Potentially useful in drug development due to structural similarities with biologically active compounds.

Interaction studies involving 1,4-diphenylbutane primarily focus on its reactivity in chemical processes rather than direct biological interactions. Its behavior in thermal decomposition and reactions with electrophiles provides insights into its reactivity profile and potential applications in synthetic chemistry.

Several compounds share structural similarities with 1,4-diphenylbutane. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
DiphenylmethaneC13H12Contains only one butane chain; less sterically hindered.
1,2-DiphenylethaneC14H14Features a different connectivity pattern; more reactive due to adjacent phenyl groups.
1,3-DiphenylpropaneC16H18Similar molecular formula but different connectivity; may exhibit different physical properties.

Uniqueness of 1,4-Diphenylbutane:
The symmetrical arrangement of phenyl groups at the terminal positions distinguishes 1,4-diphenylbutane from its analogs. This symmetry contributes to its stability and influences its reactivity patterns compared to other diphenyl derivatives.

XLogP3

4

Boiling Point

317.0 °C

Melting Point

52.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1083-56-3

Wikipedia

Benzene, 1,1'-(1,4-butanediyl)bis- (9CI)

Dates

Modify: 2023-08-15

Explore Compound Types